molecular formula C8H12N2O2 B8746614 1-(2-(1,3-Dioxolan-2-yl)ethyl)-1H-imidazole CAS No. 798571-74-1

1-(2-(1,3-Dioxolan-2-yl)ethyl)-1H-imidazole

Cat. No. B8746614
Key on ui cas rn: 798571-74-1
M. Wt: 168.19 g/mol
InChI Key: LQFLWENCRMHCBB-UHFFFAOYSA-N
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Patent
US05760233

Procedure details

NMR CDCl3 : 2.25 and 4.35: CH2 's of the ethyl; 3.85 to 4.00: CH2 's of the dioxolane; 4.87: CH dioxolane; 7.29-7.45-7.81: 4H benzimidazole; 7.92: H in position 2 of the imidazole.
[Compound]
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH2:2]1.[N:6]1[C:10]2C=CC=C[C:9]=2[NH:8][CH:7]=1.N1[CH:19]=[CH:18]N=C1>>[N:8]1[CH:9]=[CH:10][N:6]([CH2:18][CH2:19][CH:2]2[O:3][CH2:4][CH2:5][O:1]2)[CH:7]=1

Inputs

Step One
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CN(C=C1)CCC1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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